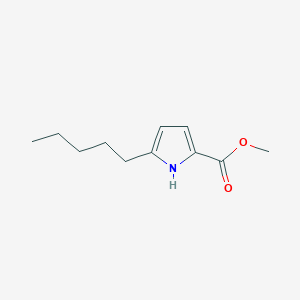
Methyl 5-pentyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrrole esters. Pyrrole esters are known for their aromatic properties and are often used in various industrial applications, including the food, fragrance, and pharmaceutical industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-pentyl-1H-pyrrole-2-carboxylate typically involves the transesterification of methyl 1H-pyrrole-2-carboxylate with pentyl alcohol. This reaction is catalyzed by enzymes such as lipases, which offer advantages like selectivity, specificity, and mild reaction conditions . The reaction conditions include:
Solvent: Organic solvents like toluene or hexane.
Temperature: Moderate temperatures around 40-60°C.
Catalyst: Lipase enzymes like Novozym 435.
Reaction Time: Several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar enzymatic processes. The use of biocatalysts in industrial settings is advantageous due to their reusability and the production of purer products with fewer by-products .
化学反応の分析
Types of Reactions
Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
Methyl 5-pentyl-1H-pyrrole-2-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the pentyl group, resulting in different chemical properties and applications.
Butyl 1H-pyrrole-2-carboxylate: Similar structure but with a butyl group instead of a pentyl group, leading to variations in its aromatic properties.
Benzhydryl 1H-pyrrole-2-carboxylate: Contains a benzhydryl group, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is unique due to its pentyl group, which enhances its solubility, stability, and potential for various applications in different industries .
特性
CAS番号 |
919123-86-7 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
methyl 5-pentyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3 |
InChIキー |
XSPGCOGTXUNKJW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















